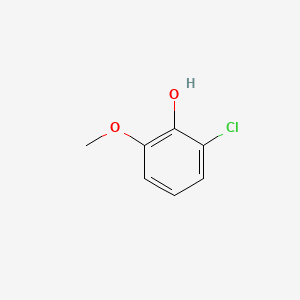

2-Chloro-6-methoxyphenol

描述

Significance and Contextualization within Halogenated Aromatic Ethers

2-Chloro-6-methoxyphenol belongs to the broader class of halogenated aromatic ethers. These compounds are organic molecules that feature an ether linkage (an oxygen atom connected to two aryl or alkyl groups) and one or more halogen atoms attached to an aromatic ring. wikipedia.orgiloencyclopaedia.org Halogenated ethers, in general, have found diverse applications, including their use as anesthetics, flame retardants, and in the synthesis of polymers. wikipedia.orgresearchgate.netunacademy.com The presence of both a halogen and an ether group on an aromatic ring can significantly influence the molecule's reactivity, polarity, and biological activity. evitachem.com

The specific placement of the chloro and methoxy (B1213986) groups on the phenol (B47542) ring in this compound imparts distinct chemical properties. The methoxy group can alter the electronic properties of the molecule, making it a candidate for functionalization in pharmaceutical development. The chlorine atom, on the other hand, can enhance reactivity and is a key feature in many compounds with applications in organic synthesis and pharmaceutical research. apolloscientific.co.uk

Historical Perspectives on Related Chemical Entities and Their Derivatives

The study of this compound is built upon a long history of research into its parent and related compounds, such as guaiacol (B22219) (2-methoxyphenol) and other chlorinated phenols. Guaiacol, first isolated in 1826, is a naturally occurring compound found in wood smoke and is a precursor to various flavorants, including vanillin. wikipedia.orgtandfonline.com The investigation of guaiacol and its derivatives has been extensive, focusing on their chemical properties and biological activities. tandfonline.com

Chlorophenols, as a class, became prominent with the rise of industrial and agricultural activities in the 20th century. nih.gov They have been used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals. iloencyclopaedia.orgnih.gov However, concerns about their environmental persistence and potential toxicity have also driven significant research into their degradation and effects. nih.govresearchgate.net The synthesis and study of specific chlorinated phenols, like this compound, represent a more targeted approach to harnessing the useful properties of this class of compounds while aiming for greater selectivity and specific functionalities.

Research Gaps and Motivations for In-depth Study of this compound

Despite the foundational knowledge from related compounds, there are still significant gaps in the understanding of this compound itself. While its basic chemical properties are documented, detailed investigations into its reaction mechanisms, potential as a precursor in complex syntheses, and specific biological activities are less common. biosynth.com

The motivation for a more in-depth study of this compound stems from several areas. There is a continuous need for novel building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound offers potential for the development of new pharmaceuticals and functional materials. Furthermore, understanding the behavior of such chlorinated phenols is crucial for environmental science, particularly in the context of water treatment and the breakdown of more complex chlorinated compounds. acs.org A systematic investigation into the odor properties of halogenated guaiacol derivatives, for instance, has only recently begun to fill knowledge gaps, revealing that these compounds can have very low odor thresholds. frontiersin.org Further research is needed to fully elucidate the microbial degradation pathways and to optimize bioremediation strategies for chlorophenolic compounds. researchgate.net

Detailed Research Findings

The following tables provide a summary of the key chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 72403-03-3 | chemicalbook.comapolloscientific.co.ukchemsrc.com |

| Molecular Formula | C7H7ClO2 | biosynth.comchemicalbook.com |

| Molecular Weight | 158.58 g/mol | biosynth.comchemicalbook.com |

| Melting Point | 52.9 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 217.9±20.0 °C (Predicted) | chemicalbook.comchemsrc.com |

| Density | 1.280±0.06 g/cm3 (Predicted) | chemicalbook.comchemsrc.com |

| pKa | 8.50±0.10 (Predicted) | chemicalbook.comchemicalbook.com |

| IUPAC Name | This compound | fluorochem.co.uk |

Table 2: Research Applications and Characteristics

| Application Area | Description | Source |

| Organic Synthesis | Serves as an intermediate in the synthesis of various organic compounds. | biosynth.com |

| Pharmaceutical Research | The methoxy group alters electronic properties, making it a candidate for pharmaceutical functionalization. | |

| Sample Pretreatment | Used as a sample pretreatment agent. | biosynth.com |

| Bacteriostatic Agent | Has been shown to inhibit the growth of many bacterial strains. | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZALXFCHDRHZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222700 | |

| Record name | Phenol, 2-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72403-03-3 | |

| Record name | Phenol, 2-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxyphenol and Its Precursors

Regioselective Chlorination Strategies for Methoxyphenols

The selective introduction of a chlorine atom at a specific position on the aromatic ring of methoxyphenols is a critical step in the synthesis of 2-chloro-6-methoxyphenol. The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring significantly influence the position of chlorination.

One common precursor for this compound is guaiacol (B22219) (2-methoxyphenol). molbase.comprepchem.comros.edu.pl The direct chlorination of guaiacol can lead to a mixture of isomers, including 4-chloro-2-methoxyphenol (B107037) and the desired this compound. google.com Achieving high regioselectivity for the ortho-position relative to the hydroxyl group is a significant challenge.

Recent advancements have focused on catalyst-controlled regioselective chlorination. For instance, the use of a Lewis basic selenoether catalyst has shown high efficiency for the ortho-selective electrophilic chlorination of phenols. nsf.gov This method offers excellent ortho-selectivities, which is a substantial improvement over the innately favored para-substitution. nsf.gov Another approach involves the use of an in-situ formed reagent from phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride (AlCl₃) for the direct and highly regioselective ortho-chlorination of phenols and phenol-ethers. researchgate.net

The chlorination of phenolic compounds can also be influenced by the reaction medium. A process for selective ortho-chlorination using gaseous chlorine in a molten reaction medium in the presence of an organic cation has been patented. google.com This method aims to enhance selectivity and avoid the costly separation of isomers. google.com

Below is a table summarizing various regioselective chlorination methods for phenolic compounds.

| Method | Chlorinating Agent | Catalyst/Reagent | Key Features | Reference |

| Lewis Basic Catalysis | N-Chlorosuccinimide (NCS) | Selenoether catalyst | High ortho-selectivity for phenols and anilines. | nsf.gov |

| In-situ Reagent | Phenyliodine bis(trifluoroacetate) (PIFA)/AlCl₃ | In-situ formed iodine(III)-based reagent | Highly regioselective ortho-chlorination of phenols. | researchgate.net |

| Molten Medium Chlorination | Gaseous Chlorine | Organic Cation | Enhanced ortho-selectivity in a molten state. | google.com |

| Direct Chlorination | Sulfuryl chloride (SO₂Cl₂) | None specified | Can lead to mixtures of isomers without a catalyst. |

Ethereal Linkage Formation and Functional Group Interconversions in Phenolic Systems

The synthesis of this compound and its precursors often involves the formation of ether linkages and the interconversion of functional groups. One of the key industrial routes for producing guaiacol, a precursor to this compound, is the methylation of catechol. google.com

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com This is crucial for creating the desired substitution pattern on the phenolic ring. For example, an amino group can be converted to a hydroxyl group via a diazonium salt intermediate, a common strategy in the synthesis of substituted phenols.

The synthesis of complex molecules often relies on the ability to perform these interconversions efficiently. For instance, the conversion of a carboxylic acid to an ester or an amine to an amide are common FGI reactions. solubilityofthings.com In the context of this compound synthesis, a precursor might be synthesized with a different functional group that is later converted to a methoxy or chloro group.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the synthesis of this compound and related compounds, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. semanticscholar.orgresearchgate.net

Microwave-assisted organic synthesis is one such green technique that can significantly reduce reaction times and improve yields. researchgate.netacs.org The use of water as a solvent, where possible, is another key aspect of green chemistry. rsc.org

Researchers are exploring the use of biocatalysts and solvent-free reaction conditions to develop more sustainable synthetic routes. For example, bacterial reduction has been reported as a green chemistry approach for related compounds. The use of solid acid catalysts for reactions like esterification also aligns with green chemistry principles by offering easier separation and reusability. ethz.ch

Catalytic Routes for the Preparation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. As mentioned earlier, catalysts can control the regioselectivity of chlorination reactions. nsf.gov Lewis acid catalysts like ferric chloride (FeCl₃) are commonly used in electrophilic aromatic substitution reactions, such as the chlorination of o-cresol (B1677501).

The development of novel catalytic systems is an active area of research. For instance, a new in-situ formed reagent based on iodine(III) has been shown to be an effective catalyst for ortho-chlorination. researchgate.net Furthermore, the use of solid organotransition metal complexes, such as phthalocyanines, as catalysts for the hydroxylation of anisole (B1667542) to produce a mixture of guaiacol and p-methoxyphenol has been investigated. google.com

The choice of catalyst is critical for optimizing the reaction pathway and maximizing the yield of the desired product.

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. These parameters include temperature, reaction time, solvent, and the molar ratios of reactants and catalysts.

For instance, in the diazotization of an aminotoluene precursor to a phenol (B47542), controlling the temperature between -10°C and 10°C is crucial to prevent the decomposition of the diazonium salt. Similarly, in catalytic chlorination, the temperature is controlled to prevent polysubstitution.

The table below illustrates the optimization of parameters for a specific synthetic step:

| Parameter | Optimal Range | Impact on Reaction Efficiency | Reference |

| Reaction Temperature | -10°C to 10°C | Prevents diazonium salt decomposition. | |

| Reaction Time | 1–10 hours | Ensures complete diazotization. | |

| Acid Concentration | 25–40% (w/w) | Balances reactivity and safety. | |

| Catalyst Loading | 1–3 mol% | Affects reaction rate and selectivity. |

Microwave-assisted flow chemistry is an advanced technique that allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and productivity. acs.org By systematically varying these parameters, chemists can identify the optimal conditions to achieve the highest possible yield of this compound.

Mechanistic Investigations of 2 Chloro 6 Methoxyphenol Reactivity

Electrophilic Aromatic Substitution Reactions of 2-Chloro-6-methoxyphenol

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the outcome of such reactions is heavily influenced by the existing substituents.

The rate and orientation (regioselectivity) of electrophilic attack on the this compound ring are determined by the electronic properties of the hydroxyl, methoxy (B1213986), and chloro substituents.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are powerful activating groups for electrophilic aromatic substitution. They donate electron density to the benzene (B151609) ring through resonance (pi-donation from oxygen lone pairs), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

Chlorine (-Cl) Group: The chlorine atom exhibits a dual nature. It is an electron-withdrawing group through induction due to its high electronegativity, which deactivates the ring towards electrophilic attack, making the reaction slower compared to benzene. masterorganicchemistry.com However, like the -OH and -OCH₃ groups, it possesses lone pairs that can be donated to the ring via resonance, making it an ortho, para-director. The inductive deactivation effect is generally stronger than the resonance donation for halogens. masterorganicchemistry.com

In this compound, the powerful activating and directing effects of the hydroxyl and methoxy groups dominate the weaker deactivating effect of the chlorine atom. The vacant positions for substitution are C3, C4, and C5.

The hydroxyl group at C1 directs towards C3 (ortho), C5 (ortho), and C4 (para).

The methoxy group at C6 directs towards C5 (ortho), C3 (ortho), and C4 (para).

The chlorine group at C2 directs towards C3 (ortho) and C5 (para).

All three substituents direct towards positions 3, 4, and 5. The strong activation provided by the -OH and -OCH₃ groups makes these positions highly susceptible to electrophilic attack. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance from the existing substituents also playing a significant role in favoring attack at the less hindered C4 and C5 positions over the C3 position, which is sterically crowded by the adjacent chlorine and methoxy groups.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1 | Strong Resonance Donor, Inductive Withdrawer | Strong Activator | ortho, para |

| Chlorine (-Cl) | 2 | Strong Inductive Withdrawer, Weak Resonance Donor | Weak Deactivator | ortho, para |

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. The first and typically rate-determining step involves the attack of the electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The second step is a rapid deprotonation from the site of attack to restore the aromaticity of the ring.

For this compound, the stability of the intermediate arenium ion is key to determining the regioselectivity. Attack at positions C3, C4, or C5 leads to different sets of resonance structures for the arenium ion. The positive charge in the intermediate is stabilized most effectively when it can be delocalized onto the oxygen atoms of the hydroxyl and methoxy groups.

Attack at C4 (para to -OH and -OCH₃): This position is highly favored as the positive charge of the intermediate can be delocalized directly onto the oxygen atoms of both the hydroxyl and methoxy groups, leading to a particularly stable transition state.

Attack at C5 (ortho to -OCH₃, para to -Cl): This position also allows for significant stabilization of the positive charge through resonance involving the methoxy group.

Attack at C3 (ortho to -OH, -Cl, and -OCH₃): While electronically activated, this position is sterically hindered.

The transition state leading to the arenium ion will have a structure and energy level that reflects the stability of the carbocation. The most stable arenium ion corresponds to the lowest energy transition state and, therefore, the fastest reaction pathway. Thus, electrophilic substitution is predicted to occur preferentially at the C4 and C5 positions.

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic aromatic substitution (NAS) on this compound, involving the displacement of the chlorine atom by a nucleophile, is generally difficult under standard conditions. The most common mechanism for NAS, the SNAr (addition-elimination) mechanism, requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

This compound, however, possesses two powerful electron-donating groups (-OH and -OCH₃), which enrich the aromatic ring with electron density. This electronic enrichment strongly disfavors the formation of the anionic Meisenheimer complex required for the SNAr pathway, thus inhibiting the reaction. While some substitution reactions may occur where the chlorine is replaced by other nucleophiles, they would likely require harsh reaction conditions (high temperature and pressure) or proceed through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate. smolecule.com

Oxidation and Reduction Chemistry of this compound

The phenolic nature of this compound makes it susceptible to oxidation.

Oxidation: Phenols can be oxidized to form quinones or other oxidized derivatives. The oxidation of this compound would likely yield a corresponding quinone-type compound, although the specific structure of the product would depend on the oxidizing agent and reaction conditions. Mechanistic studies on the reaction of related chlorophenols and methoxyphenols with a manganese(III)-superoxo complex have shown that the reaction can proceed through different pathways, including concerted proton-electron transfer (CPET) or sequential proton and electron transfer, initiated by the cleavage of the phenolic O-H bond. nih.govresearchgate.net

Reduction: Reduction reactions can convert the aromatic ring of this compound into a less oxidized form. For instance, catalytic hydrogenation could potentially reduce the aromatic ring to yield a substituted cyclohexanol (B46403) derivative. The chloro group could also be removed via hydrogenolysis under certain catalytic reduction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net this compound is a potential substrate for various palladium-catalyzed reactions, such as Suzuki, Hiyama, and Sonogashira couplings, by leveraging its C-Cl bond as a reactive site. eie.grmdpi.com

A critical step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to a low-valent palladium(0) complex. arkat-usa.orgnih.gov The activation of the carbon-chlorine (C-Cl) bond in chloroarenes like this compound presents a significant challenge compared to their bromide and iodide counterparts. This reduced reactivity is due to the higher bond dissociation energy of the C-Cl bond. arkat-usa.org

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies in Phenyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C–I | ~64 | Highest |

| C–Br | ~79 | Intermediate |

| C–Cl | ~95 | Lowest |

(Data sourced from reference arkat-usa.org)

The oxidative addition step is often the rate-determining step in these catalytic cycles. arkat-usa.org To overcome the high energy barrier for C-Cl bond cleavage, specialized catalytic systems are required. Modern advancements have focused on the design and development of ligands for the palladium center that can facilitate this difficult activation. These ligands are typically highly electron-rich and sterically bulky, such as certain alkylphosphines and N-heterocyclic carbenes (NHCs). arkat-usa.orgrsc.org

The mechanism involves the electron-rich ligand enhancing the electron density on the palladium(0) center, making it a stronger nucleophile. This enhanced nucleophilicity facilitates the attack on the electrophilic carbon of the C-Cl bond, lowering the activation energy for the oxidative addition step and allowing the catalytic cycle to proceed efficiently. nih.gov The successful application of cross-coupling reactions to this compound would therefore depend on the selection of an appropriate palladium catalyst and ligand system capable of activating the inert C-Cl bond. nih.gov

Suzuki, Heck, and Sonogashira Coupling with this compound

The palladium-catalyzed cross-coupling reactions, namely the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnumberanalytics.comwikipedia.orgwikipedia.org These reactions are pivotal in synthesizing complex molecules, including pharmaceuticals, natural products, and advanced materials. wikipedia.orgwikipedia.org The reactivity of an aryl halide like this compound in these transformations is dictated by the nature of the carbon-halogen bond and the electronic and steric influences of the substituents on the aromatic ring.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgmdpi.com The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. wikipedia.orgmdpi.com This step is often rate-determining, and its efficiency depends on the C-X bond strength, which follows the general trend I > Br > OTf > Cl. researchgate.net Consequently, aryl chlorides like this compound are generally less reactive than their bromide or iodide counterparts, often requiring more active catalyst systems, including specialized ligands and higher reaction temperatures. mdpi.com

The substituents on the aromatic ring also play a crucial role. The methoxy (-OCH3) group is electron-donating, which can decrease the rate of oxidative addition. Conversely, the phenolic hydroxyl (-OH) group can act as a directing group or participate in side reactions, potentially complicating the catalytic cycle. The ortho-positioning of both the chloro and methoxy groups relative to the hydroxyl group introduces significant steric hindrance around the reactive C-Cl bond, further challenging the approach of the bulky palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orgmdpi.com It is widely used for synthesizing biaryl compounds. slideshare.net For this compound, a hypothetical Suzuki coupling with an arylboronic acid would yield a 2-aryl-6-methoxyphenol derivative. The reaction requires a base to activate the organoboron reagent for the transmetalation step. wikipedia.orgmdpi.com Given the challenges of activating a C-Cl bond on an electron-rich and sterically hindered ring, a highly active catalytic system would be necessary. This typically involves bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step. mdpi.com While specific studies on this compound are not extensively documented, research on similar challenging substrates like other aryl chlorides provides insight into potential reaction conditions. nih.gov For instance, the coupling of 2,6-dichloropurine (B15474) derivatives has been shown to be selective depending on the reaction conditions. libretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table presents typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid | nih.gov |

| [PdCl₂(dcpf)] | K₃PO₄ | 1,4-Dioxane | 100 | Arylboronic acid | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Phenylboronic acid | libretexts.org |

| PdCl₂(dppf)CH₂Cl₂ | NaOᵗBu | 1,4-Dioxane | 100 | Phenol (B47542) (for C-O coupling) | organic-chemistry.org |

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination. numberanalytics.com A base is required to regenerate the active Pd(0) catalyst. organic-chemistry.org The vinylation of this compound would lead to the formation of a substituted styrene (B11656) derivative. The success of this reaction would again depend on overcoming the low reactivity of the C-Cl bond. Modern catalyst systems, sometimes utilizing phosphine-free palladium complexes or operating in alternative media like ionic liquids, have expanded the scope of the Heck reaction to include less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of Aryl Halides This table presents typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 | Styrene | wikipedia.org |

| Pd(OAc)₂ / Tedicyp | NaOAc | NMP | 140 | Butyl acrylate | organic-chemistry.org |

| Pd(L-proline)₂ | K₂CO₃ | Water | Microwave | Various alkenes | organic-chemistry.org |

| Palladacycle / PPh₃ | K₂CO₃ | DMF | 130-140 | Styrene | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org The alkynylation of this compound would produce a 2-(alkynyl)-6-methoxyphenol. As with the other coupling reactions, the primary challenge is the cleavage of the inert C-Cl bond. Catalyst systems employing N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines have shown effectiveness in coupling aryl chlorides. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides This table presents typical conditions for related substrates, as specific data for this compound is not readily available in the cited literature.

| Pd Catalyst / Ligand | Cu Co-catalyst | Base | Solvent | Temperature | Coupling Partner | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Amine | DMF / THF | RT to 100°C | Terminal alkyne | wikipedia.orgnobelprize.org |

| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 100°C | Terminal alkyne | wikipedia.org |

| PdCl₂(dppf) | CuI | Et₃N | DMF | 80°C | Terminal alkyne | nobelprize.org |

| NHC-Pd Complex | CuI | Pyrrolidine | Pyrrolidine | Boiling | Terminal alkyne | wikipedia.org |

Thermal and Photochemical Transformations of this compound

The stability and transformation of this compound under the influence of heat and light are of significant environmental and chemical interest. thieme-connect.com These processes can lead to the degradation of the compound or its conversion into other, potentially more harmful, substances.

Thermal Transformations

Studies on the thermal decomposition of methoxyphenols (guaiacols), which share the core structure of this compound, provide insight into its likely behavior at elevated temperatures. frontiersin.org The pyrolysis of guaiacols typically initiates with the homolytic cleavage of the methoxy O–CH₃ bond, which is generally the weakest bond, leading to the formation of a methyl radical and a phenoxy radical. This initial step is often followed by a cascade of complex reactions. For instance, the resulting 2-hydroxyphenoxy radical can undergo decarbonylation to produce a hydroxycyclopentadienyl radical. Further heating can cause this intermediate to lose a hydrogen atom, forming cyclopentadienone, which can then decompose into smaller, unsaturated molecules like acetylene (B1199291) and vinylacetylene.

An alternative pathway in the thermal decomposition of 2-methoxyphenol involves the abstraction of the phenolic hydrogen, which can lead to the formation of products such as phenol, 2-hydroxybenzaldehyde, and o-cresol (B1677501) through a series of intramolecular rearrangements and subsequent reactions. The presence of the chlorine atom in this compound would influence the reaction pathways, potentially by altering bond dissociation energies and providing an additional site for reactions, such as dehydrochlorination at very high temperatures. Thermal degradation of chlorophenols can contribute to the formation of highly toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans, although this typically requires specific precursors and conditions.

Photochemical Transformations

Chlorophenols are known to undergo photochemical transformations in the environment, primarily driven by sunlight. thieme-connect.com Although they absorb in the deep UV region, there is sufficient overlap with the solar spectrum in the troposphere to allow for photodegradation. The photochemical reactivity of chlorophenols is influenced by the number and position of chlorine substituents. For monochlorinated phenols like this compound, reaction with hydroxyl radicals (•OH) generated photochemically in the atmosphere is predicted to be a significant degradation pathway.

In aqueous environments, the photolysis of chlorophenols can proceed through several mechanisms. Direct photolysis can occur, often involving the homolytic cleavage of the C-Cl bond to generate a phenyl radical and a chlorine radical. The resulting radicals can then react with water or other species. Indirect photolysis, mediated by other photochemically generated species in natural waters like hydroxyl radicals, singlet oxygen, or nitrate (B79036) and nitrite (B80452) ions, is also a major degradation route. mdpi.com

For example, the photolysis of nitrate and nitrite ions in sunlit waters generates highly reactive species, including •OH and •NO₂, which can react with phenols. mdpi.com This can lead to the formation of hydroxylated and nitrated derivatives. mdpi.com In the case of this compound, this could result in the formation of compounds like 2-chloro-6-methoxy-nitrophenols. The rate of photodegradation and the types of products formed are highly dependent on environmental conditions such as pH, the presence of dissolved organic matter, and the concentration of sensitizing species. mdpi.com Photocatalytic degradation using semiconductor materials like TiO₂ under UV irradiation is another effective method for the complete mineralization of chlorophenols into harmless products like CO₂, H₂O, and HCl.

Computational and Theoretical Studies of 2 Chloro 6 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-6-methoxyphenol, these methods, particularly Density Functional Theory (DFT), offer deep insights into its conformational landscape and electronic distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Analysis

The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of this compound allows for different spatial orientations, leading to various conformers. The relative stability of these conformers is dictated by a balance of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding.

DFT calculations are widely employed to explore the potential energy surface of such molecules and identify the most stable conformers. For this compound, the key dihedral angles involve the orientation of the hydroxyl hydrogen and the methoxy group's methyl moiety relative to the aromatic ring.

Two primary conformers arise from the orientation of the hydroxyl group. A key feature is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent methoxy group (O-H···OCH₃). This interaction typically stabilizes the conformer where the hydroxyl proton is directed towards the methoxy group. A second conformer would have the hydroxyl proton directed away from the methoxy group. Further rotational isomers exist due to the rotation of the methyl group of the methoxy substituent.

Computational studies on analogous ortho-substituted phenols and anisoles have shown that conformers allowing for intramolecular hydrogen bonding are significantly lower in energy. acs.org For this compound, the conformer featuring the O-H···O interaction is predicted to be the global minimum on the potential energy surface. The steric repulsion between the chlorine atom and the methoxy group also plays a role in determining the precise geometry. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can quantify these energy differences.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative data based on typical DFT calculation results for substituted phenols)

| Conformer | Dihedral Angle (C1-C2-O-H) | Intramolecular H-bond (O···H distance Å) | Relative Energy (kcal/mol) |

| 1 (H-bond) | ~0° | ~1.9 - 2.1 | 0.00 |

| 2 (No H-bond) | ~180° | None | 3.5 - 5.0 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. wikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com

For this compound, DFT calculations reveal that the HOMO is primarily localized on the aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. This suggests that electrophilic attack will preferentially occur at the electron-donating phenol (B47542) and methoxy-substituted ring. The LUMO, conversely, is typically distributed over the aromatic ring, with significant contributions from the carbon atom bearing the electron-withdrawing chlorine atom. This indicates that this site is susceptible to nucleophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap indicates lower chemical hardness and higher reactivity. Studies on similar methoxyphenol derivatives have used FMO analysis to understand their electronic spectra and reaction probabilities. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative data based on typical DFT calculation results)

| Parameter | Value (eV) | Formula |

| E(HOMO) | -5.85 | - |

| E(LUMO) | -0.95 | - |

| Energy Gap (ΔE) | 4.90 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 5.85 | -E(HOMO) |

| Electron Affinity (A) | 0.95 | -E(LUMO) |

| Chemical Hardness (η) | 2.45 | (I - A) / 2 |

| Electrophilicity Index (ω) | 2.30 | (I + A)² / (8 * η) |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics provides a detailed picture of isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other solutes. MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into intermolecular interactions, solvation structures, and transport properties. uevora.ptresearchgate.net

For this compound, MD simulations can be particularly insightful for understanding its interactions in aqueous environments, which is relevant for its role as a potential environmental pollutant. nih.gov Simulations of chlorophenols in water have shown that hydrogen bonding between the phenolic hydroxyl group and water molecules is a dominant interaction. uevora.ptmdpi.com

A typical MD simulation would involve placing one or more this compound molecules in a box of explicit solvent molecules (e.g., water). The system's evolution is then tracked over nanoseconds. Analysis of the resulting trajectories can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound, RDFs would likely show a high peak for the distance between the hydroxyl hydrogen and water oxygen, confirming strong hydrogen bonding. The simulations can also reveal the orientation of water molecules around the hydrophobic aromatic ring and the chloro-substituent, providing a complete picture of the solvation shell. pnas.org These simulations are also crucial for predicting properties like diffusion coefficients in solution. uevora.pt

Advanced Prediction of Spectroscopic Signatures

Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. DFT calculations can accurately predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra, which serve as fingerprints for molecular identification and structural elucidation.

For this compound, theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The calculations would predict characteristic vibrational modes, including the O-H stretch, C-H stretches of the aromatic ring and methyl group, C-O stretches of the phenol and methoxy groups, and the C-Cl stretch. The O-H stretching frequency is particularly sensitive to hydrogen bonding; in the most stable conformer, this band would be broadened and shifted to a lower wavenumber compared to a non-hydrogen-bonded hydroxyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. github.ioresearchgate.net The predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons, and the methoxy protons. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, but its intramolecularly hydrogen-bonded state would influence its predicted value. The aromatic protons would appear as a complex multiplet, and their specific shifts would be influenced by the electronic effects of the chloro, hydroxyl, and methoxy substituents. Comparing such predicted spectra with experimental data is a powerful method for confirming molecular structure. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative data based on typical DFT calculation results for substituted phenols)

| Spectroscopy Type | Group/Atom | Predicted Value | Comments |

| IR Frequency (cm⁻¹) | O-H stretch (H-bonded) | ~3400 (broad) | Lower frequency due to intramolecular H-bond. |

| C-O stretch (methoxy) | ~1250 | Characteristic strong absorption. | |

| C-Cl stretch | ~750 | Dependent on aromatic substitution pattern. | |

| ¹H NMR Shift (ppm) | OH | 8.5 - 9.5 | Deshielded due to H-bonding and solvent effects. |

| Aromatic CH | 6.8 - 7.2 | Complex pattern based on substitution. | |

| OCH₃ | ~3.9 | Typical singlet for a methoxy group. | |

| ¹³C NMR Shift (ppm) | C-OH | ~148 | Carbon attached to the hydroxyl group. |

| C-Cl | ~120 | Carbon attached to the chlorine atom. | |

| C-OCH₃ | ~145 | Carbon attached to the methoxy group. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates and transition states, and calculate activation energies. For this compound, a common reaction pathway to investigate is its oxidation, which is relevant to both its synthesis and degradation. tandfonline.com

The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical via hydrogen atom transfer (HAT) from the hydroxyl group. nih.gov DFT calculations can be used to model this process. For instance, the reaction of this compound with an oxidizing agent like a hydroxyl radical or chlorine dioxide can be simulated. publish.csiro.au

The computational approach involves locating the structures of the reactants, the transition state (TS), and the products along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex. The calculated energy difference between the reactants and the TS gives the activation energy barrier (Ea), which is a key determinant of the reaction rate. For the oxidation of this compound, calculations would likely show that the initial HAT from the phenolic -OH group is the rate-limiting step. publish.csiro.au The resulting phenoxyl radical is stabilized by resonance, and computational models can map its spin density distribution. Subsequent reaction steps, such as coupling or further oxidation leading to quinone-type products, can also be modeled to build a complete mechanistic picture. tandfonline.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Methoxyphenol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Chloro-6-methoxyphenol derivatives, providing detailed information about the chemical environment of each nucleus.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are dictated by the electronic effects of the chloro, hydroxyl, and methoxy (B1213986) substituents on the aromatic ring. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methoxy protons present as a sharp singlet, usually in the 3.8-4.0 ppm range. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their position relative to the substituents.

Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbons directly attached to the electronegative oxygen and chlorine atoms are significantly shifted downfield. For instance, in related guaiacol (B22219) derivatives, the carbon bearing the methoxy group (C2) and the carbon with the hydroxyl group (C1) show characteristic chemical shifts that are further influenced by the presence of the chlorine atom at the C6 position. researchgate.net

Derivatization, for example, through esterification of the phenolic hydroxyl group or the introduction of additional substituents on the ring, leads to predictable changes in the chemical shifts, which can be used to confirm the success of a chemical transformation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on additive rules and data from similar compounds. Actual experimental values may vary based on solvent and concentration.

Stereochemical Assignment: For chiral derivatives of this compound, NMR techniques such as the Nuclear Overhauser Effect (NOE) are indispensable for assigning stereochemistry. NOE measures the transfer of nuclear spin polarization between nuclei that are close in space (typically <5 Å). libretexts.orgwikipedia.org By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established. This is crucial for determining the relative configuration of stereocenters in a side chain or for defining the conformation of the molecule. Two-dimensional NOE spectroscopy (NOESY) is particularly powerful as it reveals all spatial correlations in a single experiment. libretexts.orgcore.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound derivatives.

Functional Group Analysis: The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

O-H Stretch: A prominent broad band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness suggests hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Strong to medium intensity bands in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

C-O Stretches: The C-O stretching of the phenol (B47542) and the aryl-ether linkage of the methoxy group result in strong bands in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-Cl bonds, which often yield strong Raman signals. sapub.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound ```html

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3550 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch (-OCH₃) | 2850-2960 | Medium | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-O stretch (Aryl-O) | 1200-1280 | Strong | Medium |

| C-Cl stretch | 600-800 | Medium-Strong | Strong |

Conformational Studies:

The position and shape of the O-H stretching band can provide insights into intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group. This interaction can lead to a sharper, lower-frequency O-H band compared to a molecule where only intermolecular hydrogen bonding occurs. Theoretical vibrational analysis based on density functional theory (DFT) can be used to predict the vibrational frequencies for different possible conformers, and comparison with experimental spectra allows for the determination of the most stable conformation in a given state.

nih.gov

Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement of the molecular ion, often to within 5 ppm. chromatographyonline.comThis precision allows for the unambiguous determination of the elemental formula of the parent compound and its derivatives, distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

libretexts.orgTandem Mass Spectrometry (MS/MS):

In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways under electron ionization (EI) are expected to include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatics, leading to a [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the initial fragmentation, the phenolic ring can lose CO, resulting in a [M-CH₃-CO]⁺ or [M-H-CO]⁺ fragment.

docbrown.info* Loss of a chlorine radical (•Cl) or HCl: Cleavage of the C-Cl bond or elimination of HCl can lead to [M-35]⁺ or [M-36]⁺• ions, respectively. The loss of HCl is a documented pathway for chlorophenols.

nih.gov* Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) can result in a [M-31]⁺ ion.

The analysis of these fragmentation pathways allows for the precise localization of substituents on the aromatic ring in various derivatives.

Interactive Data Table: Predicted Key Mass Fragments of this compound (M.W. ≈ 158.58)

X-ray Crystallography of this compound Adducts and Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, including precise bond lengths, bond angles, and details of intermolecular interactions. While obtaining a single crystal of this compound itself might be challenging, forming adducts or co-crystals with other molecules (co-formers) is a common strategy in crystal engineering.

mdpi.comCo-crystal Formation and Supramolecular Assembly:

The functional groups of this compound—the acidic phenol (hydrogen-bond donor), the methoxy group (hydrogen-bond acceptor), and the chloro group (weak halogen-bond donor)—make it an excellent candidate for forming co-crystals. nih.govnih.govCo-formers are typically chosen to have complementary functional groups, such as pyridines (strong hydrogen-bond acceptors) or carboxylic acids (both donors and acceptors), to create robust supramolecular synthons. nih.govThe resulting crystal packing is governed by a network of non-covalent interactions, including hydrogen bonds (O-H···N, O-H···O), halogen bonds, and π-π stacking.

researchgate.netStructural Elucidation:

A successful X-ray crystallographic analysis of a this compound adduct would yield a wealth of structural data. This includes:

Unambiguous molecular structure: Confirming the connectivity and conformation of the molecule in the solid state.

Intermolecular interactions: Precisely mapping the hydrogen-bonding network and other non-covalent interactions that define the supramolecular assembly.

Bond lengths and angles: For example, the C-O bond length of the phenol can confirm its protonation state.

acs.org* Crystal packing and symmetry: Providing information on the unit cell parameters and space group.

This information is invaluable for understanding structure-property relationships and for the rational design of new materials with desired physicochemical properties.

Interactive Data Table: Example Crystallographic Data for a Hypothetical Co-crystal

Table of Mentioned Compounds

Compound Name This compound Guaiacol

Applications of 2 Chloro 6 Methoxyphenol As a Synthetic Building Block

Role in the Synthesis of Complex Natural Products

While direct applications of 2-chloro-6-methoxyphenol in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various natural and synthetic compounds. The related compound, eugenol (B1671780) (4-allyl-2-methoxyphenol), is a well-known natural product that can be chemically transformed into various derivatives. For instance, eugenol can undergo hydrohalogenation to form 4-(2-chloropropyl)-2-methoxyphenol, a synthetic derivative. researchgate.net Such transformations highlight the potential for generating complex structures from simpler, related phenols.

The synthesis of various phenolic compounds often involves multi-step processes where precursors with similar functionalities to this compound are employed. For example, the synthesis of eugenol itself can be achieved from guaiacol (B22219) through a process that introduces an allyl group. google.com This suggests that this compound could potentially serve as a starting material for the synthesis of analogues of natural products by leveraging the reactivity of its chloro and hydroxyl groups.

Precursor for Advanced Organic Materials and Polymers

The phenolic and chloro functionalities of this compound make it a candidate for the synthesis of advanced organic materials and polymers. Phenolic compounds are widely used in the production of resins and polymers due to their ability to undergo polymerization reactions. The presence of a chlorine atom provides an additional site for modification, which can be exploited to introduce specific properties into the resulting materials.

For instance, the hydroxyl group can be used for polyester (B1180765) or polyether synthesis, while the chloro group can be a site for cross-linking or for introducing other functional groups through nucleophilic substitution reactions. While specific examples of polymers derived directly from this compound are not prominent in the reviewed literature, the general reactivity of substituted phenols suggests its potential in this area. The development of new materials often relies on the availability of diverse building blocks, and this compound represents a potentially useful, though perhaps underexplored, monomer.

Derivatization for Pharmacologically Active Compounds

Chemical derivatization is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. jfda-online.com this compound possesses a scaffold that can be readily modified to generate a library of derivatives for pharmacological screening. The hydroxyl group can be esterified or etherified, while the chloro group can be substituted with various nucleophiles to introduce a range of functional groups.

For example, the synthesis of eugenol derivatives has been explored to enhance its intrinsic biological activities. ugm.ac.idresearchgate.net These transformations include sulfonation and amination, demonstrating the potential for creating a diverse set of molecules from a common phenolic precursor. ugm.ac.idresearchgate.net Similarly, this compound can serve as a starting point for generating novel compounds with potential therapeutic applications. The combination of the chloro, methoxy (B1213986), and hydroxyl groups offers a rich platform for structural modifications aimed at optimizing biological activity.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

| Esterification | Acyl chloride, base | Phenyl esters |

| Etherification | Alkyl halide, base | Phenyl ethers |

| Nucleophilic Aromatic Substitution | Amine, high temperature/pressure | N-aryl amines |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | N-aryl amines |

Utility in Agrochemical Synthesis

The structural features of this compound are also relevant to the synthesis of agrochemicals. Many pesticides and herbicides contain halogenated aromatic rings, as the presence of halogens can enhance their biological activity and environmental persistence. The phenolic hydroxyl group can be a handle for introducing moieties that modulate the compound's solubility, uptake by plants, or mode of action.

The synthesis of perfluoroalkyl sulfides of aromatic and heterocyclic compounds, which have applications in agrochemicals, often starts from substituted phenols. nih.gov While direct use of this compound in this context is not explicitly detailed, its structure is analogous to precursors used in the synthesis of various bioactive molecules. The combination of a halogen, a methoxy group, and a reactive hydroxyl group makes it a plausible building block for the development of new agrochemical agents.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. amazonaws.comnih.govfrontiersin.orgchim.it The functional groups of this compound can be utilized to construct heterocyclic rings. The hydroxyl and chloro groups are particularly useful for cyclization reactions.

For instance, the hydroxyl group can react with an adjacent functional group to form an oxygen-containing heterocycle, such as a benzofuran (B130515) or a chromene. The chloro group can be displaced by an intramolecular nucleophile to form a new ring. While specific examples of heterocyclic systems derived directly from this compound are not readily found, the general principles of heterocyclic synthesis suggest its potential in this area. The synthesis of benzothiazoles and other heterocyclic systems often involves the reaction of substituted phenols with appropriate reagents to build the heterocyclic ring. nih.gov

Environmental Chemistry and Degradation Pathways of 2 Chloro 6 Methoxyphenol

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For 2-Chloro-6-methoxyphenol, these processes are primarily driven by light energy (photolysis) and chemical reactions with water (hydrolysis) and oxidative species present in the environment.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, typically from sunlight. In aquatic environments, the direct photolysis of chlorophenolic compounds can occur, although the rates are generally slow. The presence of photosensitizers, such as humic acids, can accelerate this process through indirect photolysis. For chlorophenols in general, photolytic degradation can proceed through the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical and a chlorine radical. This is often followed by reactions with water or other organic matter. The presence of a methoxy (B1213986) group on the aromatic ring, as in this compound, can influence the electronic properties of the molecule and, consequently, its susceptibility to photolytic degradation. While specific studies on the photolysis of this compound are limited, research on related compounds suggests that photochemical reactions are a potential degradation pathway in sunlit surface waters. epa.govtandfonline.com

Hydrolysis and Oxidation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions. However, the carbon-chlorine bond in chlorophenols is generally stable to hydrolysis under typical environmental pH conditions.

Oxidation processes, on the other hand, are considered more significant for the transformation of chlorophenols in the environment. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals (•OH), are effective in degrading these compounds. epa.govtandfonline.com In natural systems, hydroxyl radicals can be generated through various photochemical and biological processes. The oxidation of chlorophenols by hydroxyl radicals is a rapid and non-selective process that can lead to the hydroxylation of the aromatic ring and eventual ring cleavage. For this compound, oxidation would likely initiate with an attack by hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated and dechlorinated intermediates. The methoxy group can influence the position of the radical attack due to its electron-donating nature.

Biotic Degradation and Microbial Metabolism of this compound

The biodegradation of chlorinated phenols is a crucial process for their removal from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds under both aerobic and anaerobic conditions. nih.govnrel.gov

Enzymatic Pathways of Dechlorination

The initial and often rate-limiting step in the aerobic biodegradation of many chlorinated aromatic compounds is the enzymatic removal of chlorine atoms, a process known as dechlorination. This can occur through several mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. In aerobic bacteria, monooxygenases and dioxygenases play a key role in initiating the degradation cascade. These enzymes can hydroxylate the aromatic ring, which can facilitate the subsequent removal of the chlorine atom. eurochlor.org

For compounds structurally similar to this compound, such as chlorinated guaiacols (2-methoxyphenols), studies have shown that bacteria like Rhodococcus chlorophenolicus can degrade them through hydroxylation and dechlorination. epa.gov Another potential enzymatic pathway is O-demethylation, where the methoxy group is removed to form a catechol derivative. This has been observed in the degradation of guaiacol (B22219) by various bacteria. nih.govnih.gov The resulting chlorocatechol can then undergo ring cleavage. The position of the chlorine atom is a critical factor; for instance, substitution at the 6-position, as in this compound, has been found to prevent the metabolism of chlorinated guaiacols by Acinetobacter junii 5ga, suggesting that this specific substitution pattern may confer resistance to certain microbial degradation pathways. nih.govrsc.org

| Enzyme Class | Potential Role in this compound Degradation |

| Monooxygenases | Hydroxylation of the aromatic ring, facilitating dechlorination. |

| Dioxygenases | Incorporation of two oxygen atoms, leading to ring cleavage precursors. |

| Dehalogenases | Direct removal of the chlorine atom from the aromatic ring. |

| O-demethylases | Removal of the methoxy group to form a chlorocatechol. |

Microbial Consortia and Bioremediation Potential

In many contaminated environments, the complete mineralization of complex organic pollutants is achieved not by a single microbial species, but by the synergistic activities of a microbial consortium. nih.goved.ac.uk Different members of the consortium can carry out different steps of the degradation pathway, with the products of one organism serving as the substrate for another. This metabolic cooperation can lead to a more efficient and complete breakdown of the pollutant. For chlorophenols, microbial consortia have been shown to be effective in their degradation. nih.govnih.gov

The potential for bioremediation of sites contaminated with this compound would likely rely on the presence or introduction of a microbial consortium with the necessary enzymatic machinery. Such a consortium might include bacteria capable of initial dechlorination and O-demethylation, followed by other organisms that can metabolize the resulting intermediates. The effectiveness of bioremediation would depend on various environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients and potential inhibitors.

Formation of Transformation Products and Metabolites

Based on studies of related compounds, the initial transformation of this compound is likely to involve hydroxylation, dechlorination, and/or O-demethylation.

Hydroxylation and Dechlorination: The initial enzymatic attack by monooxygenases or dioxygenases in aerobic bacteria could lead to the formation of chlorinated dihydroxybenzenes (chlorocatechols or chlorohydroquinones). For instance, hydroxylation could result in the formation of 3-chloro-1,2,5-benzenetriol . Subsequent dechlorination of these intermediates would lead to simpler phenolic compounds.

O-Demethylation: The enzymatic cleavage of the methoxy group would produce 3-chlorocatechol . This is a common pathway in the degradation of methoxylated aromatic compounds. nih.govnih.gov

Further Degradation: The resulting chlorocatechols are key intermediates that can be further degraded through ortho- or meta-ring cleavage pathways, eventually leading to compounds that can enter central metabolic pathways, such as the tricarboxylic acid cycle, and be completely mineralized to carbon dioxide and water. eurochlor.org

Under anaerobic conditions, reductive dechlorination is a more common initial step, where the chlorine atom is replaced by a hydrogen atom, which would yield 2-methoxyphenol (guaiacol) . This could then be further metabolized.

It is important to note that incomplete degradation can lead to the accumulation of these intermediate products in the environment.

| Degradation Pathway | Potential Transformation Products/Metabolites |

| Hydroxylation/Dechlorination | Chlorinated dihydroxybenzenes (e.g., 3-chloro-1,2,5-benzenetriol) |

| O-Demethylation | 3-Chlorocatechol |

| Anaerobic Reductive Dechlorination | 2-Methoxyphenol (Guaiacol) |

| Ring Cleavage Products | Aliphatic acids (e.g., muconic acid derivatives) |

| Complete Mineralization | Carbon dioxide, water, chloride ions |

Environmental Monitoring and Advanced Analytical Method Development for this compound

The environmental surveillance of this compound, a chlorinated derivative of guaiacol, is critical for understanding its distribution, fate, and potential ecological impact. Its presence in the environment is often associated with industrial activities, particularly from the pulp and paper industry where chlorine bleaching processes are employed, and from the degradation of certain pesticides nih.gov. Effective monitoring necessitates the use of highly sensitive and specific analytical methods capable of detecting trace levels of this compound in complex environmental matrices such as water, soil, and air.

Environmental Monitoring

Direct environmental monitoring data for this compound is not extensively available in public literature. However, studies on related chlorinated phenols and guaiacols provide insights into their potential occurrence and concentrations. For instance, chlorinated guaiacols have been detected in industrial effluents and receiving waters, with concentrations that can be significant in localized areas of contamination nih.gov. The monitoring of these compounds is crucial as they are known to be actively accumulated by aquatic organisms, posing a potential risk to the food chain nih.govosti.gov.

Due to the lack of specific and widespread monitoring programs for this compound, the following table presents illustrative concentration ranges and detection limits based on data for similar chlorinated phenolic compounds found in various environmental compartments. This data is intended to provide a general understanding of the potential environmental concentrations that might be expected for this compound.

| Environmental Matrix | Compound Class | Concentration Range (µg/L or µg/kg) | Method Detection Limit (MDL) (µg/L or µg/kg) | Analytical Method |

|---|---|---|---|---|

| Industrial Effluent | Chlorinated Guaiacols | >3000 | N/A | GC-MS |

| Surface Water | Chlorinated Phenols | 0.1 - 10 | 0.01 - 1.0 | GC-ECD, HPLC-UV |

| Drinking Water | Chlorophenols | 0.001 - 0.719 | 0.01 - 10 | GC-ECD |

| Contaminated Soil | Chlorophenols | 1 - 1000 | 1 | ASE-SPME-GC/MS |

| Ambient Air | Chlorinated Guaiacols | Present | N/A | GC-MS |

This table is illustrative and compiled from data on related chlorinated phenols and guaiacols. Specific monitoring data for this compound is limited.

Advanced Analytical Method Development

The development of robust and sensitive analytical methods is paramount for the accurate quantification of this compound in environmental samples. The primary techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

Sample Preparation:

Effective sample preparation is a critical first step to isolate and concentrate this compound from the environmental matrix and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves extracting the analyte from a water sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent consumption, and high recovery rates. Various sorbents can be used to trap the analyte, which is then eluted with a small volume of a suitable solvent.

Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, ASE uses elevated temperatures and pressures to rapidly extract analytes with a reduced amount of solvent.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound.

Derivatization: To improve the volatility and chromatographic behavior of phenolic compounds, a derivatization step is often employed. Acetylation or silylation are common derivatization techniques that make the analytes more amenable to GC analysis.

Column Selection: Capillary columns with non-polar or medium-polarity stationary phases are typically used for the separation of chlorinated phenols.

Detection: Mass spectrometry provides high selectivity and sensitivity. Operating in selected ion monitoring (SIM) mode allows for the detection of specific ions characteristic of this compound, thereby enhancing the signal-to-noise ratio and lowering detection limits.

High-Performance Liquid Chromatography (HPLC):

HPLC is suitable for the analysis of polar and less volatile compounds and can often be performed without derivatization.

Column and Mobile Phase: Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection is a common and cost-effective method. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

The table below summarizes key aspects of advanced analytical methods applicable to the determination of this compound.

| Analytical Technique | Sample Preparation | Derivatization | Typical Detection Limits | Advantages | Disadvantages |

|---|---|---|---|---|---|

| GC-MS | LLE, SPE, ASE | Often required (e.g., acetylation, silylation) | Low ng/L to µg/L | High resolution and sensitivity, definitive identification | May require derivatization, not suitable for non-volatile compounds |

| GC-ECD | LLE, SPE | Often required | Very low (pg/L to ng/L) for halogenated compounds | Extremely sensitive to halogenated compounds | Less specific than MS, potential for interferences |

| HPLC-UV | SPE, LLE | Not usually required | µg/L range | No derivatization needed, suitable for polar compounds | Lower sensitivity and selectivity compared to MS |

| LC-MS/MS | SPE, LLE | Not usually required | Low ng/L range | High sensitivity and selectivity, no derivatization | Higher instrument cost and complexity |

The continuous development of analytical methodologies, including the use of novel extraction techniques and more sensitive detectors, is essential for improving our ability to monitor this compound and other emerging environmental contaminants at environmentally relevant concentrations.

Biological Interactions and Mechanistic Toxicology of 2 Chloro 6 Methoxyphenol

In Vitro Cellular Responses and Molecular Pathways

2-Chloro-6-methoxyphenol, a halogenated derivative of guaiacol (B22219), interacts with cellular systems through various mechanisms that are inferred from studies on structurally related compounds. Its biological activity is shaped by the presence of the hydroxyl, methoxy (B1213986), and chloro-substituents on the phenol (B47542) ring.

Receptor Binding and Signaling Pathway Modulation